2-Butyne (CAS: 503-17-3), also known as dimethylacetylene, is a symmetrical internal alkyne that serves as a high-value precursor in advanced organic synthesis and organometallic chemistry. From a procurement and processability perspective, its primary value lies in its absolute C2v symmetry, which guarantees perfect regiocontrol in transition-metal-catalyzed cycloadditions, and its specific volatility profile (boiling point ~27 °C), which allows it to function as a highly efficient, removable byproduct in alkyne metathesis [1]. Unlike terminal alkynes or heavier internal alkynes, 2-butyne offers a unique combination of liquid-phase processability at standard conditions and chemical inertness to strong bases, making it an essential building block for the scalable synthesis of complex polycyclic aromatics, shape-persistent macrocycles, and specialized organometallic ligands [2].
Substituting 2-butyne with its terminal isomer, 1-butyne, fundamentally alters reaction pathways and process requirements. 1-Butyne is a gas at room temperature (boiling point 8.1 °C) and possesses an acidic terminal proton that readily forms metal acetylides in the presence of bases, leading to severe off-target reactivity and precipitation [1]. Furthermore, in cycloaddition reactions, the use of unsymmetrical alkynes like 1-butyne or 2-pentyne destroys regiocontrol, resulting in complex statistical mixtures of 1,2,4- and 1,3,5-regioisomers that require costly chromatographic separation. Conversely, substituting 2-butyne with heavier symmetrical alkynes (e.g., 3-hexyne) in metathesis applications drastically reduces the volatility of the leaving group, preventing the thermodynamic shifting required to achieve high yields in macrocyclization [2].
2-Butyne exhibits a boiling point of approximately 27.2 °C, allowing it to be handled as a volatile liquid under standard laboratory conditions with mild chilling[1]. In contrast, its isomer 1-butyne boils at 8.1 °C, existing as a gas at room temperature. This physical difference dictates the required handling infrastructure for procurement and scale-up, allowing 2-butyne to bypass the need for pressurized gas cylinders.
| Evidence Dimension | Boiling point and physical state at 20 °C |
| Target Compound Data | 27.2 °C (Volatile Liquid) |
| Comparator Or Baseline | 1-Butyne: 8.1 °C (Gas) |
| Quantified Difference | 19.1 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Reduces the need for specialized gas-handling infrastructure, lowering setup costs and improving dosing precision in batch synthesis.
Due to its strict C2v symmetry, 2-butyne guarantees the formation of a single symmetric regioisomer during transition-metal-catalyzed [2+2+2] cyclotrimerizations with diynes . Unsymmetrical comparators like 1-butyne or 2-pentyne inherently produce complex statistical mixtures of 1,2,4- and 1,3,5-regioisomers, which drastically lowers the isolated yield of the target aromatic compound.
| Evidence Dimension | Regioisomer distribution in [2+2+2] cyclotrimerization |
| Target Compound Data | 100% single symmetric regioisomer |
| Comparator Or Baseline | Unsymmetrical alkynes (e.g., 1-butyne): Mixture of 1,2,4- and 1,3,5-isomers |
| Quantified Difference | Elimination of multi-isomer mixtures |
| Conditions | Rhodium or Ruthenium catalyzed cycloaddition |
Eliminates the need for expensive, yield-destroying chromatographic separations in the synthesis of complex polycyclic aromatics.
In ring-closing alkyne metathesis (RCAM), the generation of 2-butyne as a byproduct is a critical thermodynamic driver[1]. Its specific volatility and kinetic diameter allow it to be continuously removed via mild vacuum or trapped by 5Å molecular sieves, driving the reaction to >95% conversion. Heavier internal alkynes fail to evaporate efficiently, causing the equilibrium to stall and reducing macrocycle yield.
| Evidence Dimension | Byproduct removal efficiency in RCAM |
| Target Compound Data | Readily sequestered by 5Å molecular sieves or mild vacuum |
| Comparator Or Baseline | Heavier alkynes (e.g., 3-hexyne): Insufficient volatility for vacuum removal |
| Quantified Difference | Enables >95% conversion by shifting equilibrium |
| Conditions | Open-air or vacuum-driven alkyne metathesis |
Essential for achieving quantitative yields in the procurement and scale-up of shape-persistent macrocycles and molecular cages.
As an internal alkyne, 2-butyne lacks an acidic terminal proton, rendering it completely inert to strong bases and acetylide-forming metal salts (e.g., AgNO3, NaNH2)[1]. 1-Butyne, possessing a terminal proton (pKa ~25), rapidly deprotonates to form reactive metal acetylides, leading to off-target polymerizations or precipitations in complex basic formulations.
| Evidence Dimension | Reactivity with strong bases / acetylide formation |
| Target Compound Data | Inert (No acetylide formation) |
| Comparator Or Baseline | 1-Butyne: Highly reactive (Forms metal acetylides) |
| Quantified Difference | Complete suppression of terminal deprotonation |
| Conditions | Presence of strong bases or heavy metal salts (e.g., Ag+, Cu+) |
Allows 2-butyne to be deployed in complex, multi-component reaction mixtures where basic conditions would otherwise destroy terminal alkyne precursors.
Leveraging its absolute regiocontrol, 2-butyne is a highly predictable precursor for the synthesis of hexamethylbenzene and other symmetrically substituted polycyclic aromatics via[2+2+2] cyclotrimerization [1]. Procurement of 2-butyne for this pathway eliminates the need for downstream chromatographic resolution of regioisomers.
In the synthesis of shape-persistent macrocycles and molecular cages, 2-butyne is utilized as the leaving group of choice [2]. Its ability to be selectively trapped by 5Å molecular sieves or removed via vacuum shifts the reaction equilibrium entirely toward the closed-ring product, maximizing yield in late-stage synthesis.
For industrial and laboratory setups lacking specialized gas-dosing infrastructure, 2-butyne serves as a highly processable liquid-phase alkyne (boiling point 27.2 °C)[3]. It can be accurately dispensed using standard volumetric techniques with mild cooling, significantly reducing handling complexity compared to gaseous alternatives like 1-butyne or propyne.
Flammable;Irritant